Cis -Tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-Tosylate, also known as cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, is an organic compound typically found as a white crystalline solid. It is an important intermediate in organic synthesis, particularly in pharmaceutical research and manufacturing. This compound is known for its stability under normal conditions but may decompose under strong acidic or basic environments .

Mecanismo De Acción

Target of Action

Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .

Mode of Action

Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .

Pharmacokinetics

While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .

Result of Action

The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cis-Tosylate involves several steps:

Hydrogenation of p-toluenesulfonic acid ester: This step involves the hydrogenation of p-toluenesulfonic acid ester to obtain the corresponding toluenesulfonic acid.

Amide Condensation Reaction: The toluenesulfonic acid undergoes an amide condensation reaction with 2,4-dichlorobenzaldehyde under alkaline conditions to form the corresponding amide.

Substitution Reaction: The amide is then substituted with 1H-imidazolecarboxaldehyde under basic conditions to generate the desired cis-Tosylate.

Industrial Production Methods

In an industrial setting, the synthesis of cis-Tosylate can be optimized for higher yields and purity. For instance, one method involves the reaction of 1,3-dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,4S)- with p-toluenesulfonyl chloride in the presence of triethylamine and dichloromethane at controlled temperatures .

Análisis De Reacciones Químicas

Types of Reactions

Cis-Tosylate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. The sulfonate group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Elimination Reactions: Under basic conditions, cis-Tosylate can undergo elimination reactions to form alkenes.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azides, while reaction with potassium cyanide produces nitriles .

Aplicaciones Científicas De Investigación

Cis-Tosylate has a wide range of applications in scientific research:

Biology: In biological research, cis-Tosylate derivatives are used to study enzyme mechanisms and protein interactions.

Medicine: It plays a crucial role in the synthesis of antifungal and anticancer drugs.

Industry: Cis-Tosylate is used in the production of dyes, pigments, and catalysts.

Comparación Con Compuestos Similares

Cis-Tosylate can be compared with other sulfonate esters such as mesylates and triflates:

Mesylates (Methanesulfonates): Similar to tosylates, mesylates are excellent leaving groups but are generally less reactive due to the smaller size of the methanesulfonyl group.

Triflates (Trifluoromethanesulfonates): Triflates are more reactive than tosylates due to the electron-withdrawing effect of the trifluoromethyl group, making them even better leaving groups.

List of Similar Compounds

- Methanesulfonates (Mesylates)

- Trifluoromethanesulfonates (Triflates)

- Benzenesulfonates

Cis-Tosylate stands out due to its balance of reactivity and stability, making it a preferred choice in many synthetic applications.

Propiedades

Número CAS |

154003-23-3 |

|---|---|

Fórmula molecular |

C20H18Cl2N3O5S- |

Peso molecular |

483.3 g/mol |

Nombre IUPAC |

3-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1 |

Clave InChI |

WAYJYHNFFMNZJA-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

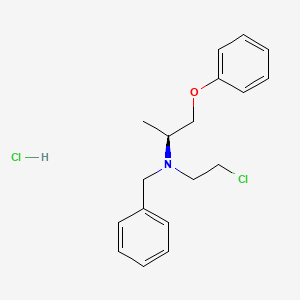

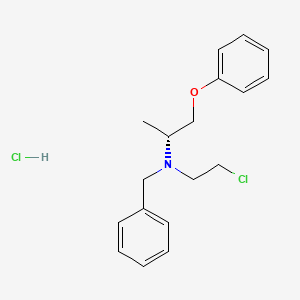

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@](O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

SMILES canónico |

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

Origen del producto |

United States |

Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?

A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].

Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?

A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)